molecular formula C6H4ClPS2 B14649828 2-Chloro-2H-1,3,2-benzodithiaphosphole CAS No. 52199-87-8

2-Chloro-2H-1,3,2-benzodithiaphosphole

Cat. No.: B14649828
CAS No.: 52199-87-8
M. Wt: 206.7 g/mol
InChI Key: QVXOYKCPLXEMNL-UHFFFAOYSA-N
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Description

2-Chloro-2H-1,3,2-benzodithiaphosphole is an organophosphorus compound characterized by a unique structure that includes a phosphorus atom bonded to two sulfur atoms and a chlorine atom

Properties

CAS No.

52199-87-8

Molecular Formula

C6H4ClPS2

Molecular Weight

206.7 g/mol

IUPAC Name

2-chloro-1,3,2-benzodithiaphosphole

InChI

InChI=1S/C6H4ClPS2/c7-8-9-5-3-1-2-4-6(5)10-8/h1-4H

InChI Key

QVXOYKCPLXEMNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SP(S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2H-1,3,2-benzodithiaphosphole typically involves the reaction of phosphorus trichloride with a suitable dithiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme can be represented as follows:

PCl3+RSH2Chloro2H1,3,2benzodithiaphosphole+HClPCl_3 + RSH \rightarrow 2-Chloro-2H-1,3,2-benzodithiaphosphole + HCl PCl3​+RSH→2−Chloro−2H−1,3,2−benzodithiaphosphole+HCl

where ( RSH ) represents the dithiol compound.

Industrial Production Methods

Industrial production of 2-Chloro-2H-1,3,2-benzodithiaphosphole involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2H-1,3,2-benzodithiaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phosphole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-2H-1,3,2-benzodithiaphosphole has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Chloro-2H-1,3,2-benzodithiaphosphole involves its reactivity with nucleophiles, particularly thiol groups. The compound can form covalent bonds with thiol-containing molecules, leading to the inhibition of enzyme activity or modification of protein function. This reactivity is attributed to the electrophilic nature of the phosphorus atom, which facilitates nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Similar in structure but contains oxygen atoms instead of sulfur.

    2-Chloro-1,3,2-benzodioxaphosphorin-4-one: Another related compound with different reactivity due to the presence of oxygen.

Uniqueness

2-Chloro-2H-1,3,2-benzodithiaphosphole is unique due to the presence of sulfur atoms, which impart distinct chemical properties such as higher reactivity towards nucleophiles and different oxidation states compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-2H-1,3,2-benzodithiaphosphole, and what challenges arise during purification?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using phosphorus(II) precursors and sulfur-containing reagents. For example, benzo-fused C2S2P heterocycles (structural analogs) are synthesized using phosphine ligands like [PIdppe][Br], followed by halogenation to introduce the chloro substituent . Key challenges include controlling oxidation states (e.g., avoiding undesired P(III) → P(V) transitions) and isolating the product from sulfur-rich byproducts. Purification often involves column chromatography with non-polar solvents or recrystallization under inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2-Chloro-2H-1,3,2-benzodithiaphosphole?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>31</sup>P NMR is essential for confirming the phosphorus oxidation state and electronic environment. Chemical shifts for analogous P(II) compounds typically range between δ +50 to +100 ppm .
  • X-Ray Crystallography : Used to resolve the bicyclic structure and confirm bond lengths (e.g., P–S vs. P–Cl distances). For example, Burford’s studies on benzodithiaphosphenium cations highlight distorted trigonal-planar geometries around phosphorus .
  • Mass Spectrometry : High-resolution ESI-MS helps verify molecular ion peaks and detect trace impurities .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental reactivity data for 2-Chloro-2H-1,3,2-benzodithiaphosphole?

  • Methodological Answer : Discrepancies in nucleophilic substitution kinetics (e.g., Cl vs. S reactivity) can be modeled using density functional theory (DFT). For instance:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Compare activation energies for alternative reaction pathways (e.g., SN2 vs. radical mechanisms).
  • Validate computational models against experimental kinetic isotope effects (KIEs) or isotopic labeling studies .

Q. What factorial design principles apply to studying the solvent effects on 2-Chloro-2H-1,3,2-benzodithiaphosphole’s stability?

  • Methodological Answer : A 2<sup>k</sup> factorial design could test variables like solvent polarity (e.g., THF vs. DCM), temperature (25°C vs. −20°C), and trace water content. For example:

  • Response Variables : Degradation half-life, byproduct formation (measured via HPLC).
  • Interaction Effects : Polar solvents may accelerate hydrolysis but suppress radical side reactions.
  • Data Analysis : ANOVA to identify statistically significant factors, followed by response surface modeling for optimization .

Q. How do theoretical frameworks guide mechanistic studies of 2-Chloro-2H-1,3,2-benzodithiaphosphole in catalysis?

  • Methodological Answer : Lewis acidity and π-backbonding theories underpin mechanistic hypotheses. For example:

  • Lewis Acidity : Use Gutmann-Beckett donor numbers to quantify the compound’s acceptor strength.
  • Catalytic Cycles : Map potential energy surfaces (PES) for intermediates in cross-coupling reactions.
  • Experimental Validation : Compare turnover frequencies (TOFs) with computationally predicted activation barriers .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of 2-Chloro-2H-1,3,2-benzodithiaphosphole?

  • Methodological Answer :

  • Controlled Replication : Repeat hydrolysis experiments under standardized conditions (e.g., pH 7 buffer, N2 atmosphere).
  • Advanced Analytics : Use <sup>35</sup>Cl NMR to track chloride release kinetics or in-situ IR to detect intermediate oxo-species.
  • Contextual Factors : Re-examine solvent purity (trace water in "anhydrous" solvents) and synthetic batch variability (e.g., residual sulfur ligands) .

Theoretical and Methodological Framework Integration

Q. What interdisciplinary approaches link 2-Chloro-2H-1,3,2-benzodithiaphosphole’s electronic structure to its applications in materials science?

  • Methodological Answer :

  • Band Gap Engineering : Combine UV-Vis spectroscopy (experimental HOMO-LUMO gaps) with DFT-calculated band structures for optoelectronic applications.
  • Coordination Chemistry : Study adduct formation with transition metals (e.g., Ni, Pd) using cyclic voltammetry to assess redox activity.
  • Morphological Analysis : Pair SEM/TEM with molecular dynamics (MD) simulations to predict self-assembly behavior .

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